The primary sources of information about N1-(2,2-diethoxyethyl)-N2-phenyloxalamide include peer-reviewed journals, chemical databases, and patent literature. These sources provide insights into its synthesis, properties, and potential uses.
N1-(2,2-diethoxyethyl)-N2-phenyloxalamide can be classified as:
The synthesis of N1-(2,2-diethoxyethyl)-N2-phenyloxalamide typically involves the following methods:
The molecular structure of N1-(2,2-diethoxyethyl)-N2-phenyloxalamide can be depicted as follows:
CC(COC(C)C)NC(=O)C(=O)N(C)C1=CC=CC=C1
N1-(2,2-diethoxyethyl)-N2-phenyloxalamide can participate in several chemical reactions:
These reactions are significant for understanding the stability and reactivity of N1-(2,2-diethoxyethyl)-N2-phenyloxalamide in various environments.
Further biochemical studies are required to elucidate specific mechanisms and pathways influenced by this compound.
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly used to characterize this compound's properties.
N1-(2,2-diethoxyethyl)-N2-phenyloxalamide has potential applications in:
CAS No.: 495-60-3
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 16039-52-4
CAS No.: 30285-47-3
CAS No.: 59766-31-3